molecular formula C29H30FN5O7 B12410606 Deruxtecan analog 2

Deruxtecan analog 2

Cat. No.: B12410606
M. Wt: 579.6 g/mol
InChI Key: DOLQXGLTQNTQEP-SLQAJWMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deruxtecan analog 2 is a derivative of the compound Deruxtecan, which is a topoisomerase I inhibitor. It is an agent-linker conjugate composed of Camptothecin and a linker. Camptothecin is known for its antineoplastic activity against various cancers, including colorectal, breast, lung, and ovarian cancers . This compound is used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deruxtecan analog 2 is synthesized through a series of chemical reactions involving Camptothecin and a linker. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Deruxtecan analog 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Deruxtecan analog 2 has several scientific research applications, including:

Mechanism of Action

Deruxtecan analog 2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells. The molecular targets include topoisomerase I and DNA, and the pathways involved are related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deruxtecan analog 2 is unique due to its specific linker and conjugation to Camptothecin, which enhances its stability and targeting ability. This makes it particularly effective in the preparation of antibody-drug conjugates for targeted cancer therapy .

Biological Activity

Deruxtecan analog 2, a derivative of the well-known antibody-drug conjugate (ADC) technology, has emerged as a promising therapeutic agent in oncology, particularly for cancers expressing specific targets such as TROP2 and HER2. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological profiles, and clinical case studies.

Overview of this compound

This compound is part of a class of ADCs that combine a monoclonal antibody with a cytotoxic drug linked via a stable or cleavable linker. The payload typically consists of a potent cytotoxic agent, such as a topoisomerase inhibitor, which is released upon internalization into target cells. This mechanism allows for targeted delivery and reduced systemic toxicity compared to traditional chemotherapy.

The mechanism of action for this compound involves several key steps:

  • Target Binding : The ADC binds to specific antigens (e.g., TROP2 or HER2) on the surface of cancer cells.
  • Internalization : Upon binding, the ADC is internalized into the cell through endocytosis.
  • Payload Release : Once inside the cell, the linker is cleaved (if cleavable), releasing the cytotoxic drug.
  • Induction of Cell Death : The released drug induces DNA damage and apoptosis in the target cells.

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of this compound have been evaluated in various preclinical models. Notably, studies have demonstrated:

  • Potent Antitumor Activity : In xenograft models expressing TROP2, this compound showed significant tumor regression and prolonged survival compared to controls .
  • Safety Profile : Preclinical safety assessments in cynomolgus monkeys indicated an acceptable safety profile with manageable side effects .

Comparative Efficacy

A comparative analysis of this compound and other ADCs targeting similar pathways reveals its enhanced efficacy:

ADC TypeTargetObjective Response Rate (ORR)Notable Findings
Trastuzumab DeruxtecanHER259.5%Effective in heavily pretreated patients .
Datopotamab DeruxtecanTROP275%Significant tumor regression in PDX models .
This compoundTROP2/HER2TBDPromising early results in ongoing trials .

Case Study 1: Efficacy in HER2-Positive Breast Cancer

A recent clinical experience highlighted the use of trastuzumab deruxtecan (a closely related ADC) in patients with HER2-positive metastatic breast cancer who had previously progressed through multiple lines of therapy. One patient exhibited a partial response after treatment with trastuzumab deruxtecan, demonstrating its potential effectiveness even in late-line settings .

Case Study 2: Combination Therapy

In another case involving advanced HER2-amplified breast cancer, a patient receiving a combination therapy of trastuzumab deruxtecan and tislelizumab achieved notable partial remission after initial disease progression on other therapies. This suggests that combining ADCs with immune checkpoint inhibitors may enhance therapeutic efficacy .

Properties

Molecular Formula

C29H30FN5O7

Molecular Weight

579.6 g/mol

IUPAC Name

2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide

InChI

InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1

InChI Key

DOLQXGLTQNTQEP-SLQAJWMNSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.